molecular formula C4H7Cl2N B556861 4-chlorobut-2-yn-1-amine Hydrochloride CAS No. 77369-59-6

4-chlorobut-2-yn-1-amine Hydrochloride

Cat. No.: B556861
CAS No.: 77369-59-6
M. Wt: 140.01 g/mol
InChI Key: HZVTZSFWPLLBRF-UHFFFAOYSA-N
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Description

4-Chlorobut-2-yn-1-amine Hydrochloride is an organic compound with the molecular formula C4H7Cl2N. It is a derivative of 4-chlorobut-2-yne and is classified as an amine. This compound is typically presented as a white crystalline solid and is used as a reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobut-2-yn-1-amine Hydrochloride involves the reaction of 3-sulfanylbenzoic acid with this compound in the presence of N-ethyl-N,N-diisopropylamine (Hunig’s base) in isopropyl alcohol. The reaction is carried out at 120°C for 16 hours, resulting in the formation of 3-(4-aminobut-2-ynylsulfanyl)benzoic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobut-2-yn-1-amine Hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Addition Reactions: The triple bond in the compound can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Catalysts: Catalysts such as palladium or platinum can be used in addition reactions involving the triple bond.

Major Products Formed

    Substitution Products: Substitution reactions typically yield derivatives where the chlorine atom is replaced by another functional group.

    Addition Products: Addition reactions result in the formation of compounds with added functional groups across the triple bond.

Scientific Research Applications

4-Chlorobut-2-yn-1-amine Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorobut-2-yn-1-amine Hydrochloride involves its reactivity as an amine and its ability to participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4-chloro-2-butyne Hydrochloride: A closely related compound with similar reactivity and applications.

    4-Chlorobut-2-yne: The parent compound from which 4-Chlorobut-2-yn-1-amine Hydrochloride is derived.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

4-chlorobut-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN.ClH/c5-3-1-2-4-6;/h3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVTZSFWPLLBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CCCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383550
Record name 4-chlorobut-2-yn-1-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77369-59-6
Record name 4-chlorobut-2-yn-1-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-4-chloro-2-butyne hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chlorobut-2-yn-1-amine Hydrochloride
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4-chlorobut-2-yn-1-amine Hydrochloride
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Reactant of Route 6
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